Nonane

Description

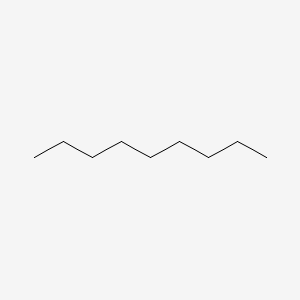

Structure

3D Structure

Properties

IUPAC Name |

nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIMMITUMNQMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20, Array | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nonane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nonane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025796 | |

| Record name | Nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nonane appears as a clear colorless liquid with a sharp odor. Flash point 86 °F. Insoluble in water and less dense than water. Contact may irritate eyes and possibly injury the cornea. May irritate skin. Vapor inhalation may cause irritation. Prolonged inhalation may lead to breathing difficulty. Ingestion causes abdominal discomfort, nausea and diarrhea., Liquid, Colorless liquid with a gasoline-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor. | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

303.4 °F at 760 mmHg (NTP, 1992), 150.47 °C, 149.00 to 152.00 °C. @ 760.00 mm Hg, 150.8 °C, 303 °F | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

88 °F (NTP, 1992), 31 °C, 88 °F (31 °C) (Closed Cup), 31 °C c.c., 88 °F | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 0.220 mg/L at 25 °C, Very soluble in ethanol and ether; miscible with acetone, benzene, chloroform, hydrogen peroxide, 0.00022 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.00002 (very poor), Insoluble | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.718 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7176 g/cu cm at 20 °C, Relative density (water = 1): 0.7, 0.718, 0.72 | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.41 (Air = 1), Relative vapor density (air = 1): 4.4, 4.41 | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3.22 mmHg at 68 °F ; 10 mmHg at 100.4 °F (NTP, 1992), 4.45 [mmHg], 4.45 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 0.59, 3 mmHg | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

111-84-2, 61193-19-9, 66039-00-7 | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061193199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lodyne S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066039007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9W3VH6G10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RA5D4EB8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-60 °F (NTP, 1992), -53.47 °C, -51 °C, -60 °F | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

n-Nonane molecular structure and formula

An In-depth Technical Guide to the Molecular Structure and Formula of n-Nonane

Introduction: Defining n-Nonane

n-Nonane is a linear-chain, saturated hydrocarbon belonging to the alkane series, characterized by the chemical formula C₉H₂₀.[1][2][3] At standard temperature and pressure, it exists as a clear, colorless liquid with a distinct gasoline-like odor.[4][5] As a non-polar molecule, it is practically insoluble in water but exhibits excellent miscibility with many organic solvents, including alcohols, ethers, and other hydrocarbons.[4][6] Primarily sourced from the fractional distillation of petroleum, n-nonane is a significant component of kerosene, diesel, and jet fuel.[2][7] Its chemical stability and solvent properties make it a versatile compound in industrial processes, laboratory synthesis, and analytical chemistry, where it serves as a solvent, a fuel additive, a distillation chaser, and a component in the formulation of biodegradable detergents.[2][6][7][8]

Molecular Architecture: Formula, Structure, and Isomerism

The defining characteristics of n-nonane stem from its fundamental molecular structure and the combinatorial possibilities of its atomic arrangement.

Chemical Formula and n-Alkane Series

Alkanes adhere to the general formula CₙH₂ₙ₊₂, representing saturated hydrocarbons with single bonds exclusively. For nonane, where 'n' (the number of carbon atoms) is nine, the formula is C₉H₂₀.[1] This formula signifies that the molecule is composed of 9 carbon atoms and 20 hydrogen atoms, with all carbon valencies satisfied by single bonds to either other carbon atoms or hydrogen atoms.

The Linear Structure of n-Nonane

The prefix "n-" in n-nonane denotes the "normal" isomer, which is a straight, unbranched chain of nine carbon atoms. Each internal carbon atom is bonded to two other carbons and two hydrogens, while the two terminal carbon atoms are bonded to one other carbon and three hydrogens. The geometry around each carbon atom is tetrahedral due to sp³ hybridization, resulting in a flexible zigzag chain.

Caption: Skeletal structure of the n-nonane molecule.

Constitutional Isomerism

While the formula C₉H₂₀ uniquely defines the atomic composition, it does not uniquely define the atomic connectivity. This compound exhibits extensive constitutional isomerism, where molecules share the same molecular formula but differ in their structural arrangement. There are 35 distinct constitutional isomers of this compound, ranging from the linear n-nonane to highly branched structures.[9][10][11] This structural diversity significantly influences the physicochemical properties of the isomers; for instance, increased branching generally leads to lower boiling points and higher octane ratings compared to the straight-chain form.[9]

Caption: Comparison of n-nonane with two of its 35 constitutional isomers.

Physicochemical Properties of n-Nonane

The physical and chemical properties of n-nonane are fundamental to its handling, application, and behavior in various systems. These properties are summarized in the table below. The non-polar nature and relatively low reactivity are characteristic of alkanes and dictate its primary use as a solvent and fuel component.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀ | [2][12][13] |

| Molar Mass | 128.26 g/mol | [2][4][12] |

| Appearance | Colorless liquid | [2][4][5] |

| Odor | Gasoline-like | [1][4][5] |

| Boiling Point | ~151 °C (304 °F) | [4][5][14] |

| Melting Point | ~ -53 to -54 °C (-64 °F) | [2][5][14] |

| Density | ~0.718 g/mL at 20 °C | [4][15][16] |

| Flash Point | ~31 °C (88 °F) | [4][5][6] |

| Water Solubility | Insoluble | [1][4][5] |

| Solubility in Organics | Miscible with ethanol, ether, benzene | [4][6] |

| Vapor Pressure | ~4.3 mmHg at 20 °C | [2][6] |

| Refractive Index (n²⁰/D) | ~1.405 | [2][6] |

| Autoignition Temperature | ~205 °C (401 °F) | [5] |

Spectroscopic Characterization

The unambiguous identification of n-nonane and its differentiation from its isomers rely on modern spectroscopic techniques. Each method provides a unique fingerprint based on the molecule's interaction with electromagnetic radiation or its behavior in a magnetic field.

-

¹H NMR Spectroscopy : The proton NMR spectrum of n-nonane is relatively simple. It characteristically shows a triplet at approximately 0.88 ppm corresponding to the six protons of the two terminal methyl (CH₃) groups, and a complex multiplet around 1.25 ppm arising from the 14 protons of the seven internal methylene (CH₂) groups.[17][18]

-

¹³C NMR Spectroscopy : Due to the molecule's symmetry, the ¹³C NMR spectrum of n-nonane displays five distinct signals, one for each unique carbon environment (C1, C2, C3, C4, and C5).

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by absorptions characteristic of alkanes. Strong peaks are observed in the 2850-2960 cm⁻¹ region due to C-H stretching vibrations, along with prominent C-H bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups around 1465 cm⁻¹ and 1375 cm⁻¹.[19][20]

-

Mass Spectrometry (MS) : Under electron ionization (EI), n-nonane produces a molecular ion peak (M⁺) at m/z = 128. The fragmentation pattern is characteristic of straight-chain alkanes, showing a series of peaks separated by 14 mass units (corresponding to the loss of CH₂ groups), with fragment ions at m/z = 113, 99, 85, 71, 57, and 43 being particularly abundant.

Synthesis and Chemical Reactivity

Source and Synthesis

Industrially, n-nonane is not typically synthesized but is isolated directly from crude oil and natural gas through fractional distillation.[3][6][7] It is a primary constituent of the kerosene fraction.[1][2] For laboratory-scale synthesis, though less common than purification from commercial solvents, methods such as the cross-coupling of Grignard reagents can be employed.[21]

Reactivity Profile

As a saturated alkane, n-nonane is chemically stable and relatively unreactive under normal conditions.[4] Its reactions are generally limited to highly energetic processes:

-

Combustion : Like all hydrocarbons, n-nonane is highly flammable and undergoes complete combustion in the presence of sufficient oxygen to produce carbon dioxide and water, releasing a significant amount of energy.[2] C₉H₂₀ + 14 O₂ → 9 CO₂ + 10 H₂O

-

Free-Radical Halogenation : In the presence of UV light, n-nonane can react with halogens (e.g., Cl₂, Br₂) via a free-radical substitution mechanism to form various halogenated nonanes.

Analytical Methodology: GC-MS Protocol

For researchers and drug development professionals, the accurate quantification and identification of volatile organic compounds like n-nonane, whether as a solvent, standard, or potential impurity, is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose.[22][23]

Principle of GC-MS Analysis

The methodology leverages the power of two coupled techniques. First, the gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. More volatile compounds with weaker interactions elute faster. Second, as each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that allows for positive identification.

Standard Operating Protocol for n-Nonane Quantification

The following protocol outlines a self-validating system for the analysis of n-nonane. The use of an internal standard and a multi-point calibration curve ensures accuracy and precision.

-

Preparation of Standards and Samples:

-

Stock Standard (1000 µg/mL): Accurately weigh 100 mg of pure n-nonane standard into a 100 mL volumetric flask and dilute to volume with a suitable solvent (e.g., carbon disulfide or hexane).

-

Internal Standard (IS) Stock: Prepare a stock solution of an appropriate internal standard (e.g., n-decane) in the same solvent.

-

Calibration Curve: Prepare a series of at least five calibration standards by serial dilution of the stock standard. Spike each calibration standard with a fixed concentration of the internal standard.

-

Sample Preparation: Dilute the test sample with the chosen solvent to bring the expected n-nonane concentration within the range of the calibration curve. Spike the diluted sample with the same fixed concentration of the internal standard.

-

-

GC-MS Instrumentation and Conditions:

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature 40 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.

-

Injector: Splitless mode, 250 °C, 1 µL injection volume.

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Acquisition and Analysis:

-

Inject the calibration standards followed by the prepared samples.

-

Identify the peaks for n-nonane and the internal standard based on their retention times and mass spectra.

-

Construct a calibration curve by plotting the ratio of the n-nonane peak area to the internal standard peak area against the concentration of n-nonane.

-

Calculate the concentration of n-nonane in the samples using the regression equation derived from the calibration curve.

-

Caption: A validated workflow for the quantitative analysis of n-nonane using GC-MS.

Applications in Scientific Research and Drug Development

The specific properties of n-nonane make it relevant in several high-technology fields:

-

Organic Synthesis: It serves as a non-polar, aprotic solvent or reaction medium, particularly for reactions involving organometallic reagents or other non-polar substrates.[8]

-

Analytical Chemistry: Due to its high purity and well-characterized properties, n-nonane is frequently used as a chromatographic standard for calibrating analytical instruments and as a component in standard reference materials.[4][8]

-

Pharmaceutical Sciences: While not an active pharmaceutical ingredient (API), n-nonane's relevance in drug development is multifaceted. It can be used as a solvent in early-stage synthesis or formulation processes. More critically, as a component of petroleum-derived products, it can be a potential impurity or a leachable from plastic container closure systems, requiring sensitive analytical methods like the GC-MS protocol described for its detection and control to ensure patient safety.[22][23]

Safety and Handling

Proper handling of n-nonane is essential due to its flammability and potential health effects.

-

Hazards: n-Nonane is a flammable liquid and its vapors can form explosive mixtures with air.[15][24][25] It is a skin, eye, and respiratory tract irritant.[5][25] Inhalation of high concentrations of vapor can cause central nervous system depression, leading to dizziness and drowsiness.[1][25] Aspiration of the liquid into the lungs, if swallowed, can cause severe chemical pneumonitis and may be fatal.[25][26]

-

Precautions: Work should be conducted in a well-ventilated area or fume hood.[15][27] All sources of ignition must be eliminated, and equipment should be properly grounded to prevent static discharge.[15][25] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[1][15]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.[6][24]

References

- List of isomers of this compound. Grokipedia.

- This compound Formula, Structure & Isomers. Study.com.

- N-Nonane Applications: From Synthesis to Industrial Processes. NINGBO INNO PHARMCHEM CO.,LTD.

- 35 C9H20 constitutional isomers of molecular formula C9H20. Doc Brown's Chemistry.

- How many isomers does this compound have? Quora.

- Understanding the Chemical Properties of N-Nonane for Informed Use. NINGBO INNO PHARMCHEM CO.,LTD.

- List all the 35 structural isomers of this compound (C9H20). Filo.

- This compound | C9H20 | CID 8141.

- N-NONANE | 111-84-2. ChemicalBook.

- B) Tajuk Tugasan: this compound No. Name this compound Isomers. Scribd.

- This compound SDS, 111-84-2 Safety D

- This compound - NIST WebBook. National Institute of Standards and Technology.

- N-NONANE synthesis. ChemicalBook.

- This compound. CAMEO Chemicals, NOAA.

- This compound properties. Mol-Instincts.

- This compound. Wikipedia.

- This compound. Sciencemadness Wiki.

- Safety D

- ICSC 1245 - this compound.

- Safety d

- 11 this compound Manufacturers in 2025. Metoree.

- n-Nonane - 111-84-2, C9H20, density, melting point, boiling point, structural formula, synthesis. GuideChem.

- MATERIAL SAFETY D

- This compound, 99%. SpectraBase.

- N-NONANE(111-84-2) 1H NMR spectrum. ChemicalBook.

- This compound, 99% - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- HYDROCARBONS, BP 36°-216 °C 1500. Centers for Disease Control and Prevention (CDC).

- This compound, 99% - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- This compound, 99% - Optional[FTIR] - Spectrum. SpectraBase.

- This compound - Infrared Spectrum. NIST WebBook, National Institute of Standards and Technology.

- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.

- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. MDPI.

Sources

- 1. study.com [study.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. nbinno.com [nbinno.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. N-NONANE | 111-84-2 [chemicalbook.com]

- 7. 11 this compound Manufacturers in 2025 | Metoree [us.metoree.com]

- 8. nbinno.com [nbinno.com]

- 9. grokipedia.com [grokipedia.com]

- 10. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 11. scribd.com [scribd.com]

- 12. This compound [webbook.nist.gov]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 15. echemi.com [echemi.com]

- 16. webqc.org [webqc.org]

- 17. N-NONANE(111-84-2) 1H NMR spectrum [chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. spectrabase.com [spectrabase.com]

- 20. This compound [webbook.nist.gov]

- 21. N-NONANE synthesis - chemicalbook [chemicalbook.com]

- 22. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijpsjournal.com [ijpsjournal.com]

- 24. carlroth.com:443 [carlroth.com:443]

- 25. ICSC 1245 - this compound [chemicalsafety.ilo.org]

- 26. cpachem.com [cpachem.com]

- 27. labort.in [labort.in]

The 35 Isomers of Nonane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Nonane (C₉H₂₀) is a saturated hydrocarbon with 35 structural isomers, each possessing unique physicochemical properties that are of significant interest in various scientific disciplines, including organic synthesis, materials science, and pharmacology.[1] This in-depth technical guide provides a comprehensive overview of the 35 isomers of this compound, intended for researchers, scientists, and drug development professionals. The guide will systematically elucidate the structure and nomenclature of each isomer, present a comparative analysis of their physical properties, and explore the critical concept of stereoisomerism as it applies to chiral this compound isomers. Furthermore, we will discuss the practical implications and applications of these isomers in relevant industries. This document is designed to serve as an authoritative reference, grounded in the principles of scientific integrity and supported by comprehensive citations to established literature and chemical databases.

Introduction to Alkane Isomerism

Alkanes are acyclic saturated hydrocarbons with the general formula CₙH₂ₙ₊₂.[2] For alkanes with four or more carbon atoms, multiple arrangements of the atoms are possible, leading to the existence of structural isomers.[3] These isomers share the same molecular formula but differ in the connectivity of their atoms, resulting in distinct physical and chemical properties.[3] The degree of branching in an alkane isomer significantly influences its boiling point, melting point, and density. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This results in lower boiling points compared to their straight-chain counterparts.[4] Understanding the nuances of isomerism is fundamental in organic chemistry and is particularly crucial in drug development, where the specific three-dimensional structure of a molecule dictates its biological activity.[5]

Systematic Nomenclature of this compound Isomers

The naming of the 35 this compound isomers follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).[6] The IUPAC nomenclature provides a unique and unambiguous name for every organic compound. The fundamental principles for naming branched alkanes include:

-

Identifying the Parent Chain: The longest continuous chain of carbon atoms determines the parent name of the alkane (e.g., octane, heptane, hexane, pentane for the this compound isomers).[7]

-

Numbering the Parent Chain: The carbon atoms in the parent chain are numbered starting from the end that gives the substituents (branches) the lowest possible locants (numbers).[7]

-

Naming the Substituents: Alkyl groups attached to the parent chain are named by replacing the "-ane" suffix of the corresponding alkane with "-yl" (e.g., methyl, ethyl, propyl).[8]

-

Alphabetizing Substituents: If different substituents are present, they are listed in alphabetical order.[7]

-

Using Prefixes for Multiple Identical Substituents: Prefixes such as "di-", "tri-", and "tetra-" are used to indicate the presence of two, three, or four identical substituents, respectively. These prefixes are not considered when alphabetizing.[7]

The 35 Structural Isomers of this compound

The 35 structural isomers of this compound can be systematically categorized based on the length of their parent carbon chain.

This compound (Parent Chain: 9 Carbons)

-

n-Nonane

Methyloctanes (Parent Chain: 8 Carbons)

-

2-Methyloctane

-

3-Methyloctane

-

4-Methyloctane

Dimethylheptanes (Parent Chain: 7 Carbons)

-

2,2-Dimethylheptane

-

2,3-Dimethylheptane

-

2,4-Dimethylheptane

-

2,5-Dimethylheptane

-

2,6-Dimethylheptane

-

3,3-Dimethylheptane

-

3,4-Dimethylheptane

-

3,5-Dimethylheptane

-

4,4-Dimethylheptane

Ethylheptanes (Parent Chain: 7 Carbons)

-

3-Ethylheptane

-

4-Ethylheptane

Trimethylhexanes (Parent Chain: 6 Carbons)

-

2,2,3-Trimethylhexane

-

2,2,4-Trimethylhexane

-

2,2,5-Trimethylhexane

-

2,3,3-Trimethylhexane

-

2,3,4-Trimethylhexane

-

2,3,5-Trimethylhexane

-

2,4,4-Trimethylhexane

-

3,3,4-Trimethylhexane

Ethylmethylhexanes (Parent Chain: 6 Carbons)

-

3-Ethyl-2-methylhexane

-

4-Ethyl-2-methylhexane

-

3-Ethyl-3-methylhexane

-

3-Ethyl-4-methylhexane

Tetramethylpentanes (Parent Chain: 5 Carbons)

-

2,2,3,3-Tetramethylpentane

-

2,2,3,4-Tetramethylpentane

-

2,2,4,4-Tetramethylpentane

-

2,3,3,4-Tetramethylpentane

Diethylpentane (Parent Chain: 5 Carbons)

-

3,3-Diethylpentane

Ethyldimethylpentanes (Parent Chain: 5 Carbons)

-

3-Ethyl-2,2-dimethylpentane

-

3-Ethyl-2,3-dimethylpentane

-

3-Ethyl-2,4-dimethylpentane

Comparative Physical Properties of this compound Isomers

The structural diversity among the 35 this compound isomers leads to a range of physical properties. The following table summarizes the available data for their boiling points, melting points, and densities.

| IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| n-Nonane | 150.8[9] | -53.5[9] | 0.718[9] |

| 2-Methyloctane | 143.3[10] | -80.6 | 0.713 |

| 3-Methyloctane | 144.2[11] | -107.6[12] | 0.721[12] |

| 4-Methyloctane | 142.4 | -95.2 | 0.72 |

| 2,2-Dimethylheptane | 133.4 | -85.7 | 0.715 |

| 2,3-Dimethylheptane | 140.5 | - | 0.73 |

| 2,4-Dimethylheptane | 132.8 | - | 0.72 |

| 2,5-Dimethylheptane | 135.2 | - | 0.719 |

| 2,6-Dimethylheptane | 135.2 | -70.4 | 0.712 |

| 3,3-Dimethylheptane | 137.1 | -90.6 | 0.729 |

| 3,4-Dimethylheptane | 140.6[13] | - | 0.73[14] |

| 3,5-Dimethylheptane | 136.2 | - | 0.727 |

| 4,4-Dimethylheptane | 135.7 | -88.4 | 0.728 |

| 3-Ethylheptane | 141.1 | -113.2 | 0.73 |

| 4-Ethylheptane | 141[15] | -113.19[15] | 0.73[15] |

| 2,2,3-Trimethylhexane | 134.4 | - | 0.733 |

| 2,2,4-Trimethylhexane | 127.3 | -122.9 | 0.716 |

| 2,2,5-Trimethylhexane | 124.1 | -109.2 | 0.709 |

| 2,3,3-Trimethylhexane | 137.9[16] | -116.79[16] | 0.722[16] |

| 2,3,4-Trimethylhexane | 139.1[17] | -116.79[17] | 0.735[17] |

| 2,3,5-Trimethylhexane | 131.4[18] | -127.9[19] | 0.726[18] |

| 2,4,4-Trimethylhexane | 130.66[20] | -113.37[20] | 0.720[20] |

| 3,3,4-Trimethylhexane | 140.5[21] | -101.2[21] | 0.745[22] |

| 3-Ethyl-2-methylhexane | 139.8 | - | 0.738 |

| 4-Ethyl-2-methylhexane | 134.8 | - | 0.728 |

| 3-Ethyl-3-methylhexane | 141.5 | - | 0.748 |

| 3-Ethyl-4-methylhexane | 140.1 - 140.41[23] | -112.99[23] | - |

| 2,2,3,3-Tetramethylpentane | 140.3[24] | -10[24] | 0.756[24] |

| 2,2,3,4-Tetramethylpentane | 133.9[25] | -121[26] | 0.72[25] |

| 2,2,4,4-Tetramethylpentane | 122.2[27] | -67[27] | 0.72[28] |

| 2,3,3,4-Tetramethylpentane | 141.5[29] | -102.05[29] | 0.734[29] |

| 3,3-Diethylpentane | 146.3[30] | -33.1[30] | 0.755[30] |

| 3-Ethyl-2,2-dimethylpentane | 133.8[31] | -99.47[32] | 0.731[32] |

| 3-Ethyl-2,3-dimethylpentane | 143.5[33] | -99.48[33] | 0.722[33] |

| 3-Ethyl-2,4-dimethylpentane | 136.1[34] | -122.36[35] | 0.719[34] |

Stereoisomerism in this compound Isomers: Implications for Drug Development

Beyond structural isomerism, certain branched this compound isomers can exhibit stereoisomerism. Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[36] A key concept in stereoisomerism is chirality. A molecule is chiral if it is non-superimposable on its mirror image.[36] The most common source of chirality in alkanes is the presence of a chiral center, which is a carbon atom bonded to four different groups.[37]

The two non-superimposable mirror images of a chiral molecule are called enantiomers.[36] Enantiomers have identical physical properties, such as boiling point and density, but they rotate plane-polarized light in opposite directions. In the context of drug development, the chirality of a molecule is of paramount importance. The binding sites of biological targets, such as enzymes and receptors, are themselves chiral. Consequently, the different enantiomers of a drug molecule can exhibit vastly different pharmacological activities, with one enantiomer being therapeutically active while the other may be inactive or even toxic.[5]

Several of the this compound isomers possess chiral centers and therefore exist as pairs of enantiomers. These include:

-

3-Methyloctane

-

2,3-Dimethylheptane

-

2,4-Dimethylheptane

-

2,5-Dimethylheptane

-

3,4-Dimethylheptane

-

3,5-Dimethylheptane

-

2,3,4-Trimethylhexane

-

2,3,5-Trimethylhexane

-

3-Ethyl-2-methylhexane

-

4-Ethyl-2-methylhexane

-

3-Ethyl-4-methylhexane

-

2,2,3,4-Tetramethylpentane

-

3-Ethyl-2,4-dimethylpentane

For drug development professionals, understanding and controlling the stereochemistry of a molecule is a critical aspect of designing safe and effective pharmaceuticals. The synthesis of single-enantiomer drugs, often referred to as a "chiral switch" from a racemic mixture (a 50:50 mixture of enantiomers), is a common strategy to improve the therapeutic index of a drug by eliminating the unwanted effects of the less active or toxic enantiomer.[5]

Visualization of this compound Isomer Classification and Chirality

To visually represent the relationships between the different classes of this compound isomers and the concept of chirality, the following diagrams are provided in the DOT language for Graphviz.

Caption: Classification of the 35 structural isomers of this compound based on their parent carbon chain length.

Caption: Illustration of the enantiomers of the chiral this compound isomer, 3-methyloctane.

Applications in Research and Industry

While n-nonane itself finds application as a solvent and in fuels, the unique properties of its branched isomers make them valuable in various specialized fields.[38] In the pharmaceutical industry, highly branched alkanes can serve as non-polar solvents for the synthesis and purification of active pharmaceutical ingredients (APIs). Their well-defined boiling points also make them suitable for use as distillation chasers to ensure the complete recovery of high-boiling products.

Furthermore, the study of the metabolic pathways of different alkane isomers is relevant to toxicology and drug metabolism research. The specific branching pattern of an alkane can influence how it is processed by metabolic enzymes, such as the cytochrome P450 system. This knowledge is crucial for predicting the potential toxicity and pharmacokinetic profiles of drug candidates that may contain branched alkyl moieties.

In the broader chemical industry, specific this compound isomers are important components of gasoline, where their high degree of branching contributes to a higher octane rating, leading to improved engine performance and reduced knocking.[39] They also serve as starting materials for the synthesis of other organic compounds through processes like cracking and isomerization.

Experimental Protocols: Separation and Identification of this compound Isomers

The separation and identification of a mixture of alkane isomers is a common analytical challenge. Gas chromatography (GC) is the primary technique employed for this purpose, often coupled with mass spectrometry (MS) for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle: GC separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time of each isomer is dependent on its boiling point and its interaction with the stationary phase. The separated isomers are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

Experimental Workflow:

Caption: A generalized workflow for the separation and identification of this compound isomers using GC-MS.

Conclusion

The 35 structural isomers of this compound represent a fascinating case study in the structural diversity of alkanes. Their varied physical properties, arising from differences in their carbon skeletons, underscore the importance of molecular architecture in determining chemical behavior. For professionals in drug development and chemical research, a thorough understanding of the nomenclature, properties, and stereochemistry of these isomers is essential for applications ranging from solvent selection to the design of new therapeutic agents. This guide has provided a comprehensive and authoritative overview to serve as a valuable resource for these endeavors.

References

-

Study.com. (n.d.). This compound Formula, Structure & Isomers. Retrieved from [Link][18]

-

LibreTexts Chemistry. (2023, October 30). Alkanes and Alkane Isomers. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, October 30). Structural Isomers. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, October 30). Physical Properties of Alkanes. Retrieved from [Link]

- McConnell, P., & Cattrall, R. (2018). Chirality and the importance of stereochemistry in drug development.

-

LibreTexts Chemistry. (2023, October 30). IUPAC Naming of Alkanes. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, October 30). Nomenclature of Alkanes. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, October 30). Alkyl Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8141, this compound. Retrieved from [Link][29]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18591, 2-Methyloctane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16662, 3-Methyloctane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13534, 3,4-Dimethylheptane. Retrieved from [Link][13]

-

LookChem. (n.d.). 2,3,3-Trimethylhexane. Retrieved from [Link][16]

-

Chemcasts. (n.d.). 2,4,4-trimethylhexane. Retrieved from [Link][22]

-

Stenutz. (n.d.). 2,2,3,3-tetramethylpentane. Retrieved from [Link][9]

-